molecular formula C13H20N4O5S B8586764 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide

4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide

Cat. No.: B8586764
M. Wt: 344.39 g/mol
InChI Key: SPGOISWFWXZIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.

    Reduction: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-morpholin-4-ylpropylamino)propanenitrile
  • N-(3-Aminopropyl)morpholine
  • 2-bromo-3-(morpholin-4-yl)propionic acid esters

Uniqueness

4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C13H20N4O5S

Molecular Weight

344.39 g/mol

IUPAC Name

4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H20N4O5S/c14-23(20,21)11-2-3-12(13(10-11)17(18)19)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2,(H2,14,20,21)

InChI Key

SPGOISWFWXZIIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluoro-3-nitrobenzenesulfonamide (550 mg), 3-(N-morpholinyl)-1-propylamine (1.00 g), and triethylamine (1 g) were stirred in THF (30 mL) for 24 hours. The mixture was diluted with ethyl acetate, washed with NaH2PO4 solution and brine, and dried (Na2SO4), filtered and concentrated. The product was triturated from ethyl acetate.
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Synthesis routes and methods II

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